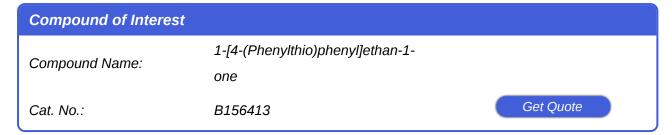


# In-Depth Technical Guide: 1-[4-(Phenylthio)phenyl]ethan-1-one

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CAS Number: 10169-55-8

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **1-[4-(Phenylthio)phenyl]ethan-1-one**, a diaryl sulfide compound with potential applications in medicinal chemistry and drug development. This document consolidates key chemical and physical properties, detailed spectral data, a potential synthetic route, and insights into its putative biological activities based on related compounds. The information is presented to support further research and development efforts targeting this chemical scaffold.

## **Chemical and Physical Properties**

**1-[4-(Phenylthio)phenyl]ethan-1-one**, also known as 4'-(phenylthio)acetophenone, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	10169-55-8	[1][2][3]
Molecular Formula	C14H12OS	[1][3]
Molecular Weight	228.31 g/mol	[3]
Appearance	Solid	[1]
Melting Point	Not available	
Boiling Point	Not available	_
Purity	98%	[1]

## **Spectral Data**

Detailed spectral information is crucial for the unambiguous identification and characterization of **1-[4-(Phenylthio)phenyl]ethan-1-one**. The following data has been compiled from public repositories.[3]

## **1H NMR Spectroscopy**

Instrument: BRUKER AC-300[3]

· Solvent: Not specified

 Key Peaks: Detailed peak list and coupling constants are available in public spectral databases.

## **13C NMR Spectroscopy**

Source of Sample: Not specified[3]

• Key Peaks: Detailed chemical shift information is available in public spectral databases.

## **Mass Spectrometry**

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[3]



Key Fragments (m/z): 228 (M+), 213, 184, 105[3]

## Infrared (IR) Spectroscopy

- Technique: KBr Wafer[3]
- Key Absorption Bands: Characteristic peaks corresponding to the carbonyl group (C=O) and aromatic C-H and C-C bonds are expected.

## **Synthesis and Experimental Protocols**

While a specific, detailed synthesis protocol for **1-[4-(Phenylthio)phenyl]ethan-1-one** was not found in the reviewed literature, a common and effective method for the preparation of aryl ketones is the Friedel-Crafts acylation.[4] A plausible synthetic route would involve the acylation of diphenyl sulfide with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

A detailed experimental procedure for a closely related compound, 4- (benzylthio)acetophenone, is provided below as a reference for developing a synthesis protocol for 1-[4-(Phenylthio)phenyl]ethan-1-one.[4]

## Example Synthesis of a Related Compound: 4-(Benzylthio)acetophenone

This protocol describes the synthesis of 4-(benzylthio)acetophenone from benzylmercaptan and 4-fluoroacetophenone.[4]

#### Materials:

- Benzylmercaptan
- Potassium hydroxide (KOH)
- 95% Ethanol
- 4-Fluoroacetophenone
- Ether

- Magnesium sulfate (MgSO<sub>4</sub>)
- Water
- 1N Sodium hydroxide (NaOH) aqueous solution

#### Procedure:

- Dissolve benzylmercaptan (5.00 g, 40 mmol) in 20 mL of 95% ethanol.
- Add potassium hydroxide (2.57 g, 40 mmol) to the solution.
- Heat the resulting solution to reflux until the KOH has completely dissolved, then cool to room temperature.
- In a separate flask, dissolve 4-fluoroacetophenone (5.58 g, 40 mmol) in 20 mL of 95% ethanol.
- Add the 4-fluoroacetophenone solution dropwise to the potassium benzylthiolate solution.
- Heat the reaction mixture to reflux for 6 hours.
- Upon cooling, a solid precipitate will form. Filter the solid and wash it with 95% ethanol and water.
- Dissolve the solid in ether and wash sequentially with water and 1N NaOH aqueous solution.
- Dry the organic layer with MgSO<sub>4</sub>, and remove the solvent under reduced pressure to yield the final product.

Expected Yield: 9.18 g (94%) of 4-(benzylthio)acetophenone as a white solid.[4]

Characterization Data for 4-(benzylthio)acetophenone:

- Melting Point: 110-112 °C[4]
- IR (KBr, cm<sup>-1</sup>): 2922, 1677, 1583, 1384, 1359, 1266, 1186, 1098, 817, 722, 695[4]



- ¹H-NMR (300 MHz, CDCl₃, ppm): 7.82 (2H, d, J=8.3 Hz), 7.30 (7H, m), 4.20 (2H, s), 2.53 (3H, s)[4]
- <sup>13</sup>C-NMR (75.5 MHz, CDCl<sub>3</sub>, ppm): 198.61, 144.65, 136.64, 134.53, 129.17, 129.12, 127.95, 127.24, 37.52, 26.89[4]
- MS (m/e, relative intensity): 242 (M+, 15%), 91 (100%), 65 (18%)[4]

## **Potential Biological Activity and Signaling Pathways**

While no specific biological data for **1-[4-(Phenylthio)phenyl]ethan-1-one** has been found, the broader class of diaryl sulfide and organosulfur compounds has been investigated for various therapeutic properties, particularly as anticancer agents.

## **Putative Anticancer Activity**

Research on related diaryl sulfide compounds suggests that they may exert cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC<sub>50</sub>), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.[5] While IC<sub>50</sub> values for **1-[4-(Phenylthio)phenyl]ethan-1-one** are not available, studies on other diaryl sulfides have reported a range of activities against various cancer cell lines.[6][7][8]

### **Potential Mechanisms of Action**

The anticancer effects of diaryl sulfides and related organosulfur compounds are thought to be mediated through several signaling pathways, primarily leading to apoptosis (programmed cell death).

Potential Signaling Pathway for Diaryl Sulfide-Induced Apoptosis:



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Caption: Putative signaling pathway for diaryl sulfide-induced apoptosis.



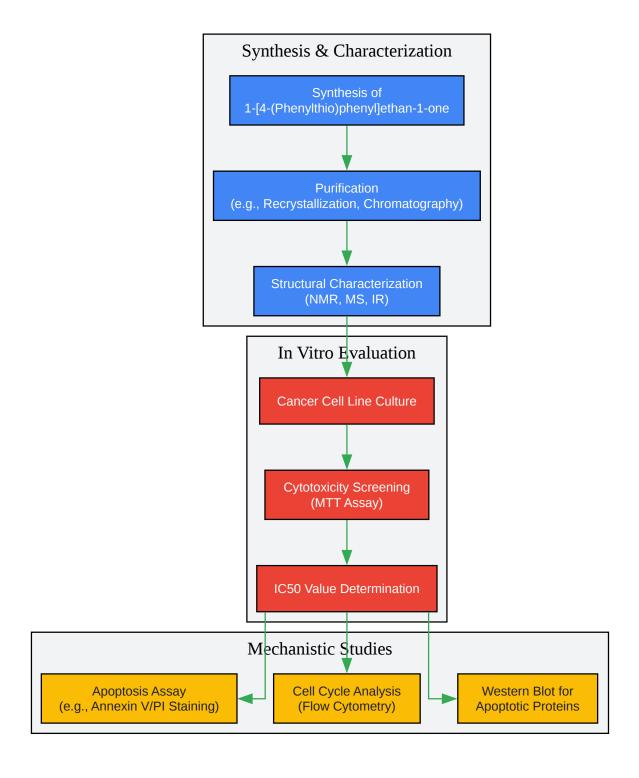
This proposed pathway suggests that diaryl sulfides may induce the generation of reactive oxygen species (ROS), leading to mitochondrial stress. This, in turn, can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis.[9][10][11]

## **Experimental Workflow for Biological Evaluation**

To assess the potential of **1-[4-(Phenylthio)phenyl]ethan-1-one** as a therapeutic agent, a structured experimental workflow is necessary.

Workflow for Cytotoxicity and Mechanistic Studies:





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Caption: Experimental workflow for the biological evaluation of **1-[4-(Phenylthio)phenyl]ethan-1-one**.



## **Pharmacokinetics**

There is currently no available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of **1-[4-(Phenylthio)phenyl]ethan-1-one**.[12][13][14] Further studies are required to determine its bioavailability, metabolic stability, and potential for in vivo applications.

#### Conclusion

**1-[4-(Phenylthio)phenyl]ethan-1-one** is a readily characterizable compound with potential for further investigation in the field of drug discovery. Based on the activity of related compounds, it is a candidate for screening as an anticancer agent. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a roadmap for its biological evaluation. Future research should focus on obtaining quantitative biological data, elucidating its precise mechanism of action, and characterizing its pharmacokinetic profile.

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